3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine
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Overview
Description
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated pyridine derivative with an amine under acidic or basic conditions to form the azepine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced form using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with substituted groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[3,4-C]azepine: Lacks the chloro substituent, leading to different reactivity and biological activity.
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Similar structure but different ring fusion, resulting in distinct chemical properties.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with different biological activities
Uniqueness
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is unique due to its specific ring structure and the presence of a chloro substituent, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H11ClN2 |
---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-7-2-1-3-11-5-8(7)6-12-9/h4,6,11H,1-3,5H2 |
InChI Key |
NTUMZTBHVKIGEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2CNC1)Cl |
Origin of Product |
United States |
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